molecular formula C11H17N B2903524 2-(4-Ethylphenyl)propan-2-amine CAS No. 17797-07-8

2-(4-Ethylphenyl)propan-2-amine

Cat. No.: B2903524
CAS No.: 17797-07-8
M. Wt: 163.264
InChI Key: XTKSRELQIARJHS-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)propan-2-amine, also known by its IUPAC name 2-(4-ethylphenyl)-2-propanamine, is a chemical compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . This compound is characterized by the presence of an ethyl group attached to the phenyl ring and an amine group attached to the propan-2-amine structure. It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)propan-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4-ethylbenzyl chloride with isopropylamine under basic conditions. The reaction is typically carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Another method involves the reduction of 2-(4-ethylphenyl)propan-2-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reduction process converts the ketone group to an amine group, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial production often requires optimization of reaction conditions to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like LiAlH4 or NaBH4.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Amine derivatives.

    Substitution: Substituted amine compounds.

Scientific Research Applications

2-(4-Ethylphenyl)propan-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)propan-2-amine: Similar structure with a methyl group instead of an ethyl group.

    2-(4-Chlorophenyl)propan-2-amine: Similar structure with a chlorine atom instead of an ethyl group.

    2-(4-Methoxyphenyl)propan-2-amine: Similar structure with a methoxy group instead of an ethyl group.

Uniqueness

2-(4-Ethylphenyl)propan-2-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where the ethyl group imparts desired properties.

Properties

IUPAC Name

2-(4-ethylphenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-9-5-7-10(8-6-9)11(2,3)12/h5-8H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKSRELQIARJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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